Triethylsilyl chloroacetate

Description

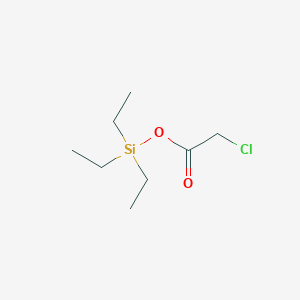

Triethylsilyl chloroacetate is a silyl-protected ester widely employed in organic synthesis as an orthogonal protecting group for hydroxyl functionalities. Its structure consists of a chloroacetate moiety linked via a triethylsilyl (TES) ether, offering steric bulk that enhances selectivity during deprotection and reaction steps. This compound is particularly valuable in multistep syntheses, such as carbohydrate chemistry and thyroid hormone analog production, where selective protection and deprotection are critical. For instance, it facilitates the acetolysis of 2,7-anhydro-bridges in sugar derivatives using triethylsilyl triflate (TESOTf) , and its chloroacetate group can be selectively removed with hydrazine dithiocarbonate (HDTC) under mild conditions . The triethylsilyl group’s bulkiness improves regioselectivity in deprotonation reactions, as demonstrated in the synthesis of halogenated thyroid receptor agonists .

Properties

CAS No. |

17680-26-1 |

|---|---|

Molecular Formula |

C8H17ClO2Si |

Molecular Weight |

208.76 g/mol |

IUPAC Name |

triethylsilyl 2-chloroacetate |

InChI |

InChI=1S/C8H17ClO2Si/c1-4-12(5-2,6-3)11-8(10)7-9/h4-7H2,1-3H3 |

InChI Key |

CGBLGBVNLXYQSS-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)OC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylsilyl chloroacetate can be synthesized through the reaction of chloroacetic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Desilylation Reactions

The triethylsilyl (TES) group undergoes cleavage under mild conditions, releasing chloroacetic acid and triethylsilanol. This reactivity aligns with silylacetal degradation patterns observed in polymers :

| Conditions | Products | Mechanism |

|---|---|---|

| Weak acid (e.g., HOAc) | ClCH₂COOH + Et₃SiOH | Acid-catalyzed hydrolysis of Si–O bond |

| Fluoride ions (e.g., TBAF) | ClCH₂COO⁻ + Et₃SiF | Nucleophilic displacement by fluoride |

| Base (e.g., NaOH) | ClCH₂COO⁻ + Et₃SiO⁻ | Base-induced saponification |

This desilylation is critical for controlled release of chloroacetic acid in synthetic or material science applications .

Nucleophilic Substitution at the Chloroacetate Group

The chloro group in ClCH₂COOSiEt₃ participates in nucleophilic substitutions, similar to ethyl chloroacetate :

The silyl group’s electron-withdrawing effect enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack .

Cyclopropanation Reactions

Under electrochemical or basic conditions, ClCH₂COOSiEt₃ participates in cyclopropane synthesis via dechlorination and coupling :

Example Reaction:

ClCH₂COOSiEt₃ + Alkene → Cyclopropane-1,2,3-tricarboxylate derivative

| Catalyst | Solvent | Yield |

|---|---|---|

| Cu(acac)₂ | DMF/H₂O | 62–68% |

| K₂CO₃/TEBACl | DMF | 62% |

This mirrors ethyl chloroacetate’s role in generating cyclopropane rings, with the silyl group improving solubility in nonpolar media .

Reductive Transformations

Triethylsilyl chloroacetate can undergo reduction at the ester or chloro group under metal-catalyzed conditions :

-

Ester to Ether Reduction:

ClCH₂COOSiEt₃ → ClCH₂CH₂OSiEt₃

Conditions: TiCl₄, TMSOTf, Et₃SiH -

Chloro Group Reduction:

ClCH₂COOSiEt₃ → CH₃COOSiEt₃

Conditions: Pd/phosphine complex, H₂

Reductive pathways are less explored but align with triethylsilane’s role in analogous systems .

Silyl Group Transfer Reactions

The TES group can act as a transient protecting moiety, transferring to nucleophiles (e.g., alcohols or amines) :

Example:

ClCH₂COOSiEt₃ + ROH → ClCH₂COOR + Et₃SiOR

Catalyst: Dirhodium(II) perfluorobutyrate

Scientific Research Applications

Triethylsilyl chloroacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the protection of hydroxyl groups in organic synthesis. The triethylsilyl group can be easily introduced and removed, making it a valuable tool in multi-step synthesis.

Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of triethylsilyl chloroacetate involves the formation of a covalent bond between the triethylsilyl group and the target molecule. This modification can protect reactive sites on the molecule, preventing unwanted side reactions during synthesis. The triethylsilyl group can be removed under mild conditions, restoring the original functionality of the molecule.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Deprotection Efficiency of Silyl Esters

| Compound | Deprotection Reagent | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| This compound | HDTC | >90 | Mild, room temp | |

| Trimethylsilyl ethers | TBAF (tetrabutylammonium fluoride) | 85–95 | Anhydrous THF |

Table 2: Toxicity Comparison of Chloroacetates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.